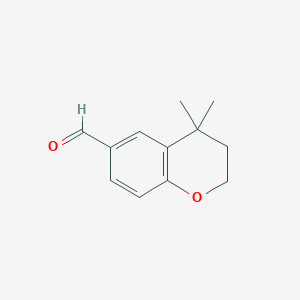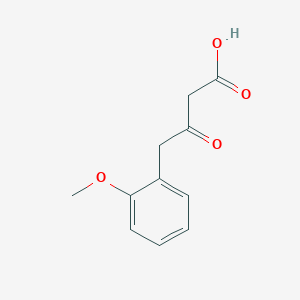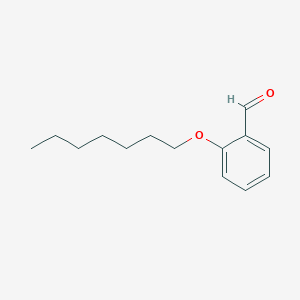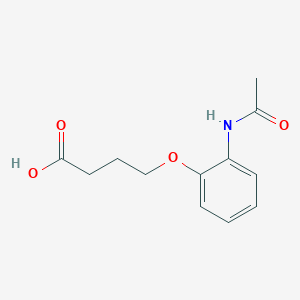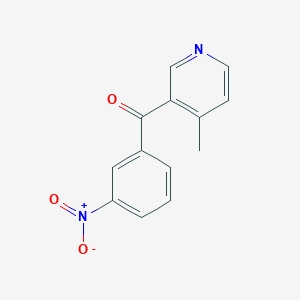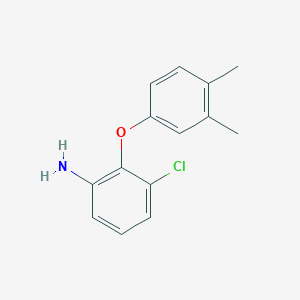
3-Chloro-2-(3,4-dimethylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-(3,4-dimethylphenoxy)aniline is a specialty product used for proteomics research . It has a molecular formula of C14H14ClNO and a molecular weight of 247.72 .
Synthesis Analysis
The synthesis of anilines like 3-Chloro-2-(3,4-dimethylphenoxy)aniline can involve various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(3,4-dimethylphenoxy)aniline consists of a benzene ring with two methyl groups (dimethyl), a chlorine atom (chloro), and an aniline group (NH2). The molecular formula is C14H14ClNO .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-2-(3,4-dimethylphenoxy)aniline could be similar to those of other anilines. These may include reactions with secondary amines, primary amines, ammonia equivalents, hydrazones, indoles, pyrroles, and carbazoles .Scientific Research Applications
Proteomics Research
3-Chloro-2-(3,4-dimethylphenoxy)aniline: is utilized in proteomics research as a specialty chemical. It plays a role in the identification and quantification of proteins and their modifications, which is crucial for understanding cellular processes .
Chromatography
In chromatography, this compound can be used as a standard or a reagent. Its unique structure allows it to interact with various substances, making it valuable for separating and analyzing different chemical mixtures .
Mass Spectrometry
The compound’s distinct mass-to-charge ratio makes it suitable for mass spectrometry applications. It helps in the analysis of complex biological samples and the determination of molecular weights of different substances .
Organic Synthesis
As a building block in organic synthesis, 3-Chloro-2-(3,4-dimethylphenoxy)aniline is involved in creating complex molecules. Its reactivity with other organic compounds can lead to the development of new pharmaceuticals and materials .
Molecular Biology
In molecular biology, this compound could be used in assays that require a chromogenic or fluorescent probe due to its aromatic structure, which can absorb and emit light at specific wavelengths .
Drug Discovery
This chemical serves as a potential precursor in drug discovery, where it may be incorporated into novel drug candidates. Its structural properties can contribute to the pharmacokinetic and pharmacodynamic profiles of new medications .
properties
IUPAC Name |
3-chloro-2-(3,4-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-6-7-11(8-10(9)2)17-14-12(15)4-3-5-13(14)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTHUCYRMKCCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=CC=C2Cl)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(3,4-dimethylphenoxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

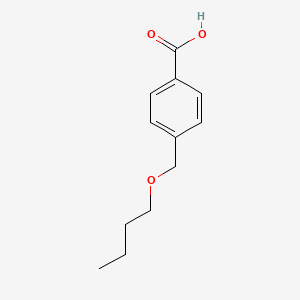
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1319609.png)




